

The Toxicity of 2-Fluoroethyl fluoroacetate: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	2-Fluoroethyl fluoroacetate	
Cat. No.:	B15290528	Get Quote

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Abstract

2-Fluoroethyl fluoroacetate is a highly toxic organofluorine compound. Its toxicity stems from its metabolic conversion in vivo to fluoroacetate, which then undergoes a process known as "lethal synthesis" to form fluorocitrate. Fluorocitrate is a potent inhibitor of aconitase, a key enzyme in the citric acid cycle. Inhibition of aconitase leads to a cascade of metabolic disruptions, ultimately causing cellular energy deprivation and death. This technical guide provides a comprehensive overview of the toxicity of **2-Fluoroethyl fluoroacetate**, including quantitative toxicity data, detailed experimental methodologies for its assessment, and a visualization of its metabolic pathway and toxic mechanism.

Introduction

2-Fluoroethyl fluoroacetate (FEA) is the ester of 2-fluoroethanol and fluoroacetic acid. Like other fluoroacetate-containing compounds, it poses a significant toxicological risk. The primary mechanism of its toxicity is shared with fluoroacetate and its salts, which are known to be highly potent metabolic poisons. Understanding the specific toxicological profile of FEA is crucial for researchers and professionals working with this compound or its derivatives in various fields, including drug development and chemical synthesis.

Quantitative Toxicity Data



The toxicity of **2-Fluoroethyl fluoroacetate** has been evaluated in several animal models. The following tables summarize the available quantitative data for acute toxicity.

Table 1: Acute Lethal Dose (LD50) of 2-Fluoroethyl fluoroacetate

Species	Route of Administration	LD50 Value
Mouse	Subcutaneous	8500 μg/kg
Rat	Oral	1 mg/kg (Lowest Published Lethal Dose - LDLo)

Table 2: Acute Lethal Concentration (LC50) of 2-Fluoroethyl fluoroacetate

Species	Exposure Duration	LC50 Value
Rat	10 minutes	150 mg/m³
Mouse	Not Specified	450 μg/m³
Rabbit	Not Specified	50 mg/m³
Guinea Pig	10 minutes	70 mg/m³

Mechanism of Toxicity: The Lethal Synthesis Pathway

The toxicity of **2-Fluoroethyl fluoroacetate** is not direct but rather a consequence of its metabolic activation. This process, termed "lethal synthesis," involves the enzymatic conversion of the parent compound into a potent inhibitor of a critical metabolic pathway.[1][2]

Metabolic Activation

Once in the body, **2-Fluoroethyl fluoroacetate** is hydrolyzed to release fluoroacetate and 2-fluoroethanol. The fluoroacetate is then converted to fluoroacetyl-CoA by acetyl-CoA synthetase.[3][4] This molecule is structurally similar to acetyl-CoA and can therefore enter the citric acid cycle.



Inhibition of Aconitase

In the citric acid cycle, citrate synthase catalyzes the condensation of fluoroacetyl-CoA with oxaloacetate to form fluorocitrate.[5][6] Fluorocitrate is a potent competitive inhibitor of the enzyme aconitase, which is responsible for the isomerization of citrate to isocitrate.[7] The binding of fluorocitrate to aconitase is very tight, effectively blocking the citric acid cycle.[8]

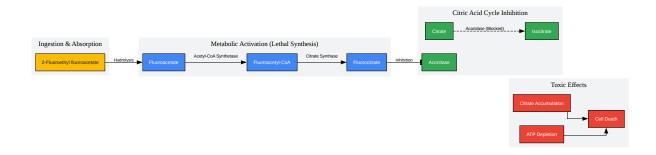
Cellular Consequences

The inhibition of aconitase leads to two major cellular consequences:

- Disruption of Cellular Respiration: The blockage of the citric acid cycle prevents the normal flow of metabolites, leading to a halt in the production of NADH and FADH2. This, in turn, disrupts the electron transport chain and oxidative phosphorylation, severely depleting cellular ATP levels.
- Accumulation of Citrate: With aconitase inhibited, citrate accumulates in the mitochondria and cytoplasm.[5] This accumulation has several downstream effects, including the chelation of divalent cations like Ca2+ and the allosteric inhibition of other enzymes.

The combination of energy deprivation and metabolic dysregulation ultimately leads to cell death, with the central nervous system and the heart being particularly vulnerable.







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